Halosulfuron-methyl

Description

This compound is a selective herbicide for post-emergence control of sedges and other weeds in turf. It is also used on maize, sugarcane and rice. It interferes with the function of the acetolactate synthase enzyme, resulting in a rapid cessation of cell division and plant growth in both roots and shoots. In sulfite-sensitive individuals, skin reactions have been reported following dermal exposure.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-chloro-5-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoyl]-1-methylpyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN6O7S/c1-20-10(8(9(14)18-20)11(21)27-4)28(23,24)19-13(22)17-12-15-6(25-2)5-7(16-12)26-3/h5H,1-4H3,(H2,15,16,17,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMGZEUWROYGLAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)Cl)C(=O)OC)S(=O)(=O)NC(=O)NC2=NC(=CC(=N2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN6O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9034650 | |

| Record name | Halosulfuron-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9034650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Halosulfuron-methyl | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034859 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

100784-20-1 | |

| Record name | Halosulfuron-methyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100784-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Halosulfuron-methyl [ISO:BSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100784201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Halosulfuron-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9034650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Pyrazole-4-carboxylic acid, 3-chloro-5-[[[[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]-1-methyl-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.125 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HALOSULFURON-METHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W1CP17GD87 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Halosulfuron-methyl | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034859 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

176 - 177 °C | |

| Record name | Halosulfuron-methyl | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034859 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Halosulfuron-Methyl's Mechanism of Action on Acetolactate Synthase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the molecular mechanism by which halosulfuron-methyl, a potent sulfonylurea herbicide, inhibits acetolactate synthase (ALS), a critical enzyme in the biosynthesis of branched-chain amino acids in plants. This document provides a comprehensive overview of the enzyme kinetics, experimental protocols for studying this interaction, and a visualization of the underlying molecular pathways.

Introduction to Acetolactate Synthase and this compound

Acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), is a pivotal enzyme (EC 2.2.1.6) found in plants, bacteria, fungi, and archaea, but absent in animals.[1] It catalyzes the initial step in the biosynthesis of the essential branched-chain amino acids: valine, leucine, and isoleucine.[2][3] This pathway is crucial for protein synthesis and, consequently, for cell growth and division. The absence of ALS in animals makes it an ideal target for selective herbicides.

This compound belongs to the sulfonylurea class of herbicides, which are highly effective at low application rates.[4] These herbicides function by specifically targeting and inhibiting the ALS enzyme.[5] This inhibition leads to a deficiency in essential amino acids, ultimately causing a cessation of growth and the death of susceptible plants.

Molecular Mechanism of Inhibition

The inhibitory action of this compound on ALS is a result of its high-affinity binding to a specific site on the enzyme, which is distinct from the active site where the natural substrates (pyruvate) bind. This binding is non-covalent and reversible. The herbicide molecule fits into a pocket formed by several amino acid residues, effectively blocking the substrate channel and preventing pyruvate from accessing the active site. This leads to a rapid cessation of the synthesis of branched-chain amino acids.

Molecular docking studies have identified key amino acid residues within the ALS binding pocket that interact with sulfonylurea herbicides like this compound. These interactions typically involve hydrogen bonds and hydrophobic interactions. While the precise residues interacting with this compound can vary slightly between plant species, conserved residues such as Pro197, Asp376, Arg377, and Trp574 are frequently implicated in the binding of sulfonylurea herbicides. Mutations in the gene encoding ALS that result in amino acid substitutions at these key positions can lead to herbicide resistance by reducing the binding affinity of the herbicide to the enzyme.

dot

Caption: this compound binding to the ALS enzyme.

Quantitative Inhibition Data

The efficacy of this compound as an ALS inhibitor is quantified by its 50% inhibitory concentration (IC50) and its inhibition constant (Ki). These values can vary depending on the plant species and the specific experimental conditions.

| Plant Species | Herbicide | IC50 (nM) | Ki (nM) | Reference |

| Amaranthus retroflexus (Redroot pigweed) | This compound | 15.3 | N/A | |

| Cyperus esculentus (Yellow nutsedge) | This compound | 22.8 | N/A | |

| Xanthium strumarium (Common cocklebur) | This compound | 10.5 | N/A | |

| Arabidopsis thaliana (Thale cress) | Chlorsulfuron (related sulfonylurea) | 12 | 10 | |

| Zea mays (Maize) | Chlorsulfuron (related sulfonylurea) | 17 | N/A |

Note: N/A indicates that the data was not available in the cited literature. The data for chlorsulfuron is included for comparative purposes as it is a well-studied sulfonylurea herbicide with a similar mechanism of action.

Experimental Protocols

Acetolactate Synthase (ALS) Extraction from Plant Tissue

This protocol describes a general method for extracting active ALS from plant leaf tissue.

Materials:

-

Fresh or frozen young leaf tissue

-

Extraction Buffer: 0.1 M potassium phosphate buffer (pH 7.5), 1 mM sodium pyruvate, 0.5 mM MgCl₂, 1 mM dithiothreitol (DTT), 10 µM FAD, and 10% (v/v) glycerol.

-

Polyvinylpolypyrrolidone (PVPP)

-

Mortar and pestle

-

Cheesecloth

-

Refrigerated centrifuge and tubes

Procedure:

-

Harvest young, actively growing leaf tissue and immediately place it on ice.

-

Weigh approximately 5 g of leaf tissue and grind it to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen.

-

Add 0.5 g of PVPP and 15 mL of ice-cold extraction buffer to the mortar and continue grinding until a homogenous slurry is formed.

-

Filter the homogenate through four layers of cheesecloth into a pre-chilled centrifuge tube.

-

Centrifuge the filtrate at 20,000 x g for 20 minutes at 4°C.

-

Carefully collect the supernatant, which contains the crude ALS extract. Keep the extract on ice at all times.

-

Determine the protein concentration of the extract using a standard method such as the Bradford assay.

dot

Caption: Workflow for ALS extraction from plant tissue.

In Vitro ALS Inhibition Assay

This assay measures the activity of the extracted ALS enzyme in the presence of varying concentrations of this compound.

Materials:

-

Crude ALS extract

-

Assay Buffer: 0.1 M potassium phosphate buffer (pH 7.0), 20 mM sodium pyruvate, 0.5 mM MgCl₂, 1 mM thiamine pyrophosphate (TPP), and 10 µM FAD.

-

This compound stock solution (in a suitable solvent like DMSO)

-

1 M H₂SO₄

-

Creatine solution (5 mg/mL in water)

-

α-naphthol solution (50 mg/mL in 2.5 M NaOH, freshly prepared)

-

Spectrophotometer and microplate reader

Procedure:

-

Prepare a series of dilutions of this compound in the assay buffer.

-

In a 96-well microplate, add 50 µL of the crude ALS extract to each well.

-

Add 50 µL of the various this compound dilutions (or assay buffer for the control) to the wells.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the enzymatic reaction by adding 100 µL of pre-warmed assay buffer (containing the substrates) to each well.

-

Incubate the plate at 37°C for 60 minutes.

-

Stop the reaction by adding 50 µL of 1 M H₂SO₄ to each well.

-

Incubate the plate at 60°C for 15 minutes to allow for the decarboxylation of acetolactate to acetoin.

-

Add 100 µL of the creatine solution to each well.

-

Add 100 µL of the freshly prepared α-naphthol solution to each well.

-

Incubate the plate at 60°C for 15 minutes to allow for color development.

-

Measure the absorbance at 530 nm using a microplate reader.

-

Calculate the percent inhibition for each this compound concentration relative to the control and determine the IC50 value.

dot

Caption: Workflow for in vitro ALS inhibition assay.

Conclusion

This compound is a highly effective herbicide that acts through the specific inhibition of the acetolactate synthase enzyme. Its mechanism involves binding to a conserved pocket on the enzyme, leading to the blockage of the substrate channel and a subsequent halt in the production of essential branched-chain amino acids. This detailed understanding of the molecular interactions between this compound and ALS is crucial for the development of new herbicidal compounds and for managing the evolution of herbicide resistance in weed populations. The experimental protocols provided in this guide offer a framework for researchers to further investigate the intricacies of this important herbicide-enzyme interaction.

References

Halosulfuron-Methyl: A Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Halosulfuron-methyl is a selective, post-emergence herbicide belonging to the sulfonylurea class of compounds.[1] It is widely utilized in agriculture for the control of various broadleaf weeds and sedges, particularly in crops such as sugarcane, maize, rice, and in turf.[2][3] This technical guide provides an in-depth overview of its chemical structure, physicochemical properties, mode of action, and relevant experimental protocols for its analysis.

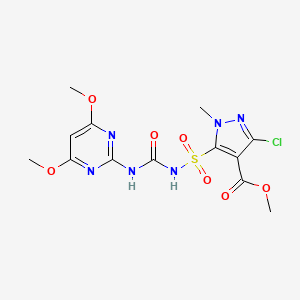

Chemical Structure

This compound is chemically known as methyl 3-chloro-5-{[(4,6-dimethoxypyrimidin-2-yl)carbamoyl]sulfamoyl}-1-methyl-1H-pyrazole-4-carboxylate.[1] Its molecular formula is C13H15ClN6O7S, and it has a molecular weight of 434.81 g/mol .[1]

References

Environmental Fate and Degradation of Halosulfuron-Methyl in Soil: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Halosulfuron-methyl, a sulfonylurea herbicide, is widely utilized for the management of broadleaf weeds and sedges in various agricultural settings. Its environmental persistence, mobility, and degradation are critical parameters influencing its ecological impact. This technical guide provides a comprehensive overview of the environmental fate and degradation of this compound in soil. It details the key degradation pathways, including biotic and abiotic processes, and summarizes the quantitative data on its dissipation and sorption characteristics. Furthermore, this guide outlines the detailed experimental protocols for studying its behavior in soil and presents visual representations of degradation pathways and experimental workflows to facilitate a deeper understanding of its environmental dynamics.

Physicochemical Properties

The environmental behavior of this compound is largely governed by its physicochemical properties. It is a weak acid with a pKa of 3.5, and its water solubility is pH-dependent, increasing significantly from 15 mg/L at pH 5 to 1,630 mg/L at pH 7.[1] This property has a profound impact on its mobility and degradation in different soil environments.

| Property | Value | Reference |

| Molecular Formula | C13H15ClN6O7S | [2] |

| Molar Mass | 434.81 g/mol | [3] |

| Water Solubility (20 °C) | 0.015 g/L (pH 5), 1.65 g/L (pH 7) | [4] |

| Melting Point | 175.5–177.2 °C | [4] |

| Vapor Pressure (25 °C) | <0.01 mPa | |

| logP (octanol-water partition coefficient) | -0.0186 |

Degradation in Soil

The degradation of this compound in soil is a complex process involving both abiotic and biotic mechanisms. The primary pathway for its breakdown is the cleavage of the sulfonylurea bridge, which leads to the loss of herbicidal activity.

Abiotic Degradation: Hydrolysis

Chemical hydrolysis is a major route of this compound degradation, particularly in acidic soils. The rate of hydrolysis is pH-dependent, being faster in acidic and basic conditions compared to neutral environments. The main products of hydrolysis are a pyrazole sulfonamide and a pyrimidine amine.

Biotic Degradation: Microbial Metabolism

Soil microorganisms play a significant role in the degradation of this compound, especially in neutral to alkaline soils where chemical hydrolysis is slower. Various soil bacteria and fungi are capable of metabolizing sulfonylurea herbicides. The degradation often proceeds through co-metabolism, where the herbicide is broken down by microbial enzymes. Some microbial phyla, such as Cyanobacteria, have been positively correlated with this compound concentration in soils, suggesting their involvement in its biodegradation.

Degradation Pathway of this compound

The degradation of this compound primarily involves the cleavage of the sulfonylurea bridge, leading to the formation of several metabolites. The major metabolites identified in soil and water include this compound rearrangement ester (RRE), 3-chlorosulfonamide acid methyl ester (CPSA or CSE), 2-amino-4,6-dimethoxypyrimidine (AP), halosulfuron acid (HS), and 3-chlorosulfonamide (CSA).

Environmental Fate Parameters

Soil Dissipation (Half-life, DT50)

The persistence of this compound in soil is typically characterized by its half-life (DT50), which is the time required for 50% of the initial concentration to dissipate. Dissipation follows first-order kinetics. The DT50 of this compound in soil is influenced by factors such as soil type, temperature, and moisture.

| Soil Type | Application Rate | Temperature (°C) | DT50 (days) | Reference |

| Sandy Loam | 0.034 mg/kg | Lab | 8.4 | |

| Sandy Loam | 0.068 mg/kg | Lab | 10.7 | |

| Clay Loam | 0.034 mg/kg | Lab | Not specified | |

| Clay Loam | 0.068 mg/kg | Lab | Not specified | |

| Various Indian Soils | Not specified | Not specified | 8.1 - 10.9 |

Soil Adsorption and Mobility (Kd, Koc)

The mobility of this compound in soil is determined by its adsorption to soil particles. Adsorption is influenced by soil properties such as organic matter content, clay content, and pH. Adsorption is generally described by the Freundlich isotherm. The adsorption is negatively correlated with pH and positively correlated with organic matter and clay content.

| Parameter | Value Range | Influencing Factors | Reference |

| Freundlich constant (Kf) | 1.1 - 6.1 mL/g | Organic matter, Clay content | |

| Organic Carbon-normalized adsorption coefficient (Koc) | 105 - 173 mL/g | Organic matter |

Experimental Protocols

Soil Dissipation Study (Aerobic Transformation in Soil - OECD 307)

This study aims to determine the rate of aerobic degradation of this compound in soil.

Methodology:

-

Soil Preparation: Representative soil is collected, air-dried, and sieved (<2 mm). The soil's physicochemical properties (pH, organic carbon, texture) are characterized.

-

Application of Test Substance: The soil is treated with a solution of this compound, often ¹⁴C-labeled for metabolite tracking, at a concentration relevant to its agricultural use.

-

Incubation: The treated soil is incubated in the dark under controlled aerobic conditions (e.g., 20°C, 40% water holding capacity) for a period of up to 120 days.

-

Sampling: Soil samples are collected at predetermined intervals.

-

Extraction: this compound and its metabolites are extracted from the soil samples using an appropriate solvent system, such as a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

-

Analysis: The extracts are analyzed using a sensitive analytical technique like Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) to quantify the parent compound and its degradation products.

-

Data Analysis: The dissipation of this compound over time is plotted, and the data are fitted to a first-order kinetic model to calculate the DT50 value.

Adsorption-Desorption Study (Batch Equilibrium Method - OECD 106)

This study determines the extent of this compound adsorption to soil particles.

Methodology:

-

Soil and Solution Preparation: Several soil types with varying characteristics are used. A stock solution of this compound in a suitable solvent (e.g., 0.01 M CaCl₂) is prepared.

-

Adsorption Phase: A known mass of soil is equilibrated with a known volume and concentration of the this compound solution in a centrifuge tube. The tubes are shaken for a predetermined equilibrium time (e.g., 24 hours) at a constant temperature.

-

Separation and Analysis: The soil suspension is centrifuged to separate the solid and liquid phases. The concentration of this compound remaining in the supernatant is determined by LC-MS/MS.

-

Calculation: The amount of this compound adsorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in the solution. Adsorption coefficients (Kd and Koc) are then calculated.

-

Desorption Phase (Optional): After the adsorption phase, the supernatant is replaced with a fresh solution without the herbicide, and the tubes are shaken again to determine the amount of this compound that desorbs from the soil.

Conclusion

The environmental fate of this compound in soil is dictated by a combination of its physicochemical properties and the prevailing soil conditions. Its degradation is primarily driven by chemical hydrolysis in acidic soils and microbial metabolism in neutral to alkaline soils, with the main transformation being the cleavage of the sulfonylurea bridge. The herbicide exhibits moderate persistence in soil, with half-lives generally ranging from 8 to 11 days. Its mobility is relatively low in soils with high organic matter and clay content due to adsorption. Understanding these fate and degradation processes is essential for assessing the potential environmental risks associated with the use of this compound and for developing sustainable agricultural practices. The standardized protocols outlined in this guide provide a robust framework for the continued investigation and monitoring of this widely used herbicide.

References

Toxicological profile of halosulfuron-methyl and its metabolites

Abstract

This technical guide provides a comprehensive overview of the toxicological profile of halosulfuron-methyl, a sulfonylurea herbicide. It is intended for researchers, scientists, and professionals in drug development and regulatory affairs. This document details the compound's mechanism of action, toxicokinetics, and its effects across a range of toxicological endpoints, including acute, subchronic, and chronic toxicity, genotoxicity, carcinogenicity, and reproductive and developmental effects. Key data are presented in tabular format for clarity, and detailed experimental protocols for pivotal studies are described. Furthermore, metabolic pathways, the mechanism of action, and representative experimental workflows are visualized using diagrams to facilitate understanding.

Introduction

This compound is a selective, systemic herbicide used for the pre- and post-emergence control of broadleaf weeds and nutsedges in various agricultural crops and turf grasses.[1][2] Its herbicidal activity stems from the inhibition of acetolactate synthase (ALS), an enzyme crucial for the biosynthesis of branched-chain amino acids in plants.[3][4][5] This enzyme is not present in mammals, which forms the basis for its selective toxicity. This guide synthesizes data from major regulatory bodies and scientific literature to present a detailed toxicological profile of this compound and its relevant metabolites.

Mechanism of Action

The primary mode of action of this compound in target plant species is the inhibition of the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS). This enzyme is essential for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine. Inhibition of ALS halts cell division and plant growth, leading to chlorosis and necrosis in susceptible plants. The basis for selectivity in tolerant crops like corn and wheat is their ability to rapidly metabolize this compound into non-phytotoxic compounds. While the specific toxicological mode of action in mammals is undetermined, the primary target (ALS) is absent.

Figure 1: Mechanism of action of this compound in plants.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

In animal studies, this compound is rapidly absorbed and excreted. Toxicokinetic studies show high bioavailability (>80%), with peak concentrations reached approximately 0.5 hours after dosing. The compound is widely distributed to organs but has a very low potential for accumulation, with over 70% of the dose excreted within 12 hours via urine or 48 hours via feces.

This compound is extensively metabolized in animals, with no parent compound detected in urine. The primary metabolic pathways involve demethylation and hydroxylation of the pyrimidine moiety. The major metabolites identified are demethyl this compound and 5-hydroxy demethyl this compound. A minor pathway involves the cleavage of the sulfonylurea bridge. The residue of concern for risk assessment in animals and plants has been determined to be the parent compound, this compound.

Figure 2: Simplified metabolic pathways of this compound.

Mammalian Toxicology Profile

This compound exhibits low acute toxicity via oral, dermal, and inhalation routes. It is not a skin irritant or sensitizer and shows slight, transient eye irritation.

Acute Toxicity

The acute toxicity of this compound is low, placing it in Toxicity Category III or IV for oral, dermal, and inhalation exposure routes.

Table 1: Acute Toxicity of this compound

| Study Type | Species | Guideline | Results | Toxicity Category |

|---|---|---|---|---|

| Acute Oral | Rat | OPPTS 870.1100 | LD50 = 8,866 mg/kg (Combined) | IV |

| Acute Dermal | Rat | OPPTS 870.1200 | LD50 > 2,000 mg/kg | III |

| Acute Inhalation | Rat | OPPTS 870.1300 | LC50 > 6.0 mg/L | IV |

Subchronic and Chronic Toxicity

Repeated dose studies have been conducted in rats, mice, and dogs. The most prominent effect observed is a reduction in body weight gain at high doses. The dog has been identified as the most sensitive species in repeated-dose studies.

Table 2: Subchronic and Chronic Toxicity Endpoints for this compound

| Study Type | Species | NOAEL | LOAEL | Effects Observed at LOAEL |

|---|---|---|---|---|

| 90-Day Oral | Dog | 10 mg/kg/day | - | Decreased body weight gain and hematological effects. |

| 1-Year Oral | Dog | 10 mg/kg/day | 40 mg/kg/day | Decreased body weight. |

| 2-Year Chronic/Carcinogenicity | Rat (Female) | 56.3 mg/kg/day | 138.6 mg/kg/day | Decreased body weight and body weight gain. |

| 18-Month Carcinogenicity | Mouse (Male) | 410 mg/kg/day | - | No oncogenic effects observed. |

Genotoxicity

This compound has been tested in a standard battery of in vitro and in vivo genotoxicity studies and was found to be non-mutagenic and not genotoxic.

Carcinogenicity

Based on long-term dietary administration studies in both rats and mice, this compound did not show any evidence of oncogenic effects. Consequently, it is classified as "not likely to be carcinogenic to humans".

Reproductive and Developmental Toxicity

This compound did not produce any effects on reproductive parameters in a two-generation reproduction study in rats. Developmental toxicity studies in rats and rabbits showed fetal effects, such as increased resorptions and reduced fetal weight, but only at doses that also caused maternal toxicity. While these findings indicate a qualitative increase in susceptibility for the fetus, clear No Observed Adverse Effect Levels (NOAELs) were established for both maternal and developmental effects. In Europe, this compound has been classified as a reproductive toxicant Category 1B (H360D - "May damage the unborn child") due to these developmental effects.

Table 3: Reproductive and Developmental Toxicity Endpoints

| Study Type | Species | NOAEL | LOAEL | Effects Observed at LOAEL |

|---|---|---|---|---|

| Two-Generation Reproduction | Rat | Parental/Offspring: 800 ppm (approx. 50-58 mg/kg/day) | Reproductive: >3600 ppm | No effects on reproductive parameters. |

| Developmental Toxicity | Rat | Maternal: 250 mg/kg/day; Developmental: 75 mg/kg/day | Maternal/Developmental: 750 mg/kg/day | Reduced fetal weight, reduced ossification. |

| Developmental Toxicity | Rabbit | Maternal: 50 mg/kg/day | Maternal/Developmental: 150 mg/kg/day | Increased resorptions, post-implantation loss, decreased litter size. |

Neurotoxicity and Immunotoxicity

No evidence of neurotoxicity was observed in acute or subchronic neurotoxicity studies. Similarly, the available toxicology database does not show evidence of immunotoxicity.

Ecotoxicology

This compound generally demonstrates low toxicity to birds, fish, aquatic invertebrates, and bees. However, like other sulfonylureas, it is highly toxic to non-target aquatic plants, such as green algae.

Table 4: Ecotoxicological Endpoints for this compound

| Organism Group | Species | Endpoint | Value (mg/kg or mg/L) | Toxicity Classification |

|---|---|---|---|---|

| Birds (Acute Oral) | Bobwhite Quail | LD50 | >2250 mg/kg | Practically Non-toxic |

| Fish (96-hr) | Rainbow Trout | LC50 | >131 mg/L | Practically Non-toxic |

| Fish (96-hr) | Bluegill Sunfish | LC50 | >118 mg/L | Practically Non-toxic |

| Aquatic Invertebrate (48-hr) | Daphnia magna | EC50 | >107 mg/L | Practically Non-toxic |

| Aquatic Plants (5-day) | Green Algae | EC50 | 0.0053 mg/L | Very Highly Toxic |

| Bees (Contact) | Honey Bee | LD50 | >100 µ g/bee | Practically Non-toxic |

| Earthworms | - | LC50 | >1000 mg/kg soil | Practically Non-toxic |

Experimental Protocols

Detailed protocols for toxicology studies are often proprietary. The following descriptions are based on standard OECD/EPA test guidelines and information reported in regulatory summaries.

Protocol: 2-Year Combined Chronic Toxicity/Carcinogenicity Study (Rat)

-

Test System: Sprague-Dawley rats (approx. 50/sex/group).

-

Administration: this compound administered in the diet for 24 months.

-

Dose Levels: A control group and at least three dose levels are used, with the highest dose intended to elicit minimal signs of toxicity without significantly altering lifespan (e.g., 0, 100, 800, 3600 ppm).

-

In-life Observations: Daily clinical observations, weekly body weight and food consumption measurements, and periodic hematology, clinical chemistry, and urinalysis.

-

Terminal Procedures: At 12 months (for interim satellite groups) and 24 months, surviving animals are euthanized. A full necropsy is performed, organs are weighed, and a comprehensive list of tissues is collected for histopathological examination.

-

Endpoints: Evaluation of non-neoplastic and neoplastic lesion incidence, survival analysis, body weight trends, and clinical pathology parameters to determine the NOAEL for chronic toxicity and assess carcinogenic potential.

Figure 3: Workflow for a 2-year rodent carcinogenicity study.

Conclusion

This compound exhibits a low order of acute toxicity in mammals. The primary effects noted in repeated-dose studies are non-specific, such as decreased body weight gain at high dose levels. The compound is not genotoxic or carcinogenic. While developmental effects have been observed in rats and rabbits, they occurred at maternally toxic doses, though this has led to a classification of concern in some jurisdictions. The rapid metabolism and excretion in mammals prevent significant accumulation. The toxicological profile is consistent with a compound whose primary mechanism of action is targeted to a biochemical pathway (ALS) that is absent in animals. The main hazard of note is its high toxicity to non-target aquatic plants, which requires careful management during its application.

References

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. TOXICOLOGICAL EFFECT OF this compound HERBICIDE WITH SPECIAL REFERENCE TO FRESHWATER FISH OF KARNATAKA, INDIA - A REVIEW. | Chelonian Research Foundation [acgpublishing.com]

- 3. coromandel.biz [coromandel.biz]

- 4. cals.cornell.edu [cals.cornell.edu]

- 5. peptechbio.com [peptechbio.com]

Halosulfuron-Methyl: An In-depth Technical Guide to Aqueous Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aqueous solubility and stability of the sulfonylurea herbicide, halosulfuron-methyl. Understanding these core physicochemical properties is critical for predicting its environmental fate, developing effective formulations, and ensuring accurate analytical measurements. This document synthesizes key data from scientific literature and technical sheets, presenting it in an accessible format for researchers and professionals in related fields.

Core Physicochemical Properties

This compound is a selective, systemic, post-emergence herbicide used to control a variety of broadleaf weeds and sedges.[1][2] Its efficacy and environmental behavior are significantly influenced by its solubility and stability in aqueous environments.

Aqueous Solubility

The aqueous solubility of this compound is highly dependent on the pH of the solution. It exhibits greater solubility in neutral to alkaline conditions compared to acidic environments.

Table 1: Aqueous Solubility of this compound

| pH | Temperature (°C) | Solubility (g/L) |

| 5 | 20 | 0.015[1] |

| 7 | 20 | 1.65[1] |

Aqueous Stability: Hydrolysis

Chemical hydrolysis is a primary mechanism of this compound degradation in the environment.[3] The rate of hydrolysis is strongly influenced by both pH and temperature, with degradation being significantly faster in acidic and basic solutions compared to neutral conditions.

The degradation of this compound via hydrolysis follows first-order kinetics. The primary degradation pathway involves the cleavage of the sulfonylurea bridge, which results in the loss of herbicidal activity.

Table 2: Hydrolysis Half-Life (DT50) of this compound at 25°C

| pH | Half-Life (days) |

| 3 | Data not explicitly quantified in provided search results, but hydrolysis is rapid. |

| 5 | Data not explicitly quantified in provided search results. |

| 7 | Stable, with slow hydrolysis. |

| 9 | Data not explicitly quantified in provided search results, but hydrolysis is rapid. |

| 10 | Data not explicitly quantified in provided search results. |

Table 3: Effect of Temperature on Hydrolysis Half-Life (DT50) of this compound in Aqueous Solution (pH 7)

| Temperature (°C) | Half-Life (days) |

| 11 | Stable, no degradation observed. |

| 15 | Stable, no degradation observed. |

| 20 | 38.5 |

| 25 | Not explicitly stated, but part of a trend of decreasing half-life with increasing temperature. |

| 30 | Not explicitly stated, but part of a trend of decreasing half-life with increasing temperature. |

| 38 | Not explicitly stated, but part of a trend of decreasing half-life with increasing temperature. |

| 42 | 3.2 |

An increase of 10°C can accelerate the rate of hydrolysis by a factor of 2.2 to 4.7.

Aqueous Stability: Photolysis

Photolysis is considered a minor degradation pathway for this compound in aqueous solutions.

Experimental Protocols

The following sections detail the methodologies employed in the cited studies to determine the aqueous solubility and stability of this compound.

Protocol 1: Determination of Aqueous Solubility

This protocol is based on the principles of saturating a solution and measuring the concentration of the dissolved substance.

1. Preparation of Buffer Solutions:

-

Prepare aqueous buffer solutions at the desired pH values (e.g., pH 5 and pH 7) using standard laboratory buffers (e.g., acetate buffer for pH 5, phosphate buffer for pH 7).

2. Saturation of the Solution:

-

Add an excess amount of this compound to a mixing vessel containing the prepared buffer solution at a constant, controlled temperature (e.g., 20°C).

-

Stir the mixture magnetically in the dark to prevent photolytic degradation.

3. Equilibration and Sampling:

-

Allow the mixture to stir for a sufficient period to reach equilibrium.

-

Periodically, cease stirring and allow the undissolved particles to settle.

-

Withdraw an aliquot of the supernatant for analysis.

4. Sample Preparation and Analysis:

-

Centrifuge the collected aliquot at high speed to remove any suspended particles.

-

Analyze the concentration of this compound in the clear supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Protocol 2: Determination of Hydrolytic Stability

This protocol outlines the procedure for assessing the rate of hydrolysis of this compound under controlled conditions.

1. Preparation of Test Solutions:

-

Prepare aqueous buffer solutions across a range of pH values (e.g., pH 3, 5, 7, 9, 10).

-

Prepare a stock solution of this compound in a suitable organic solvent.

-

Spike the buffer solutions with the stock solution to achieve a known initial concentration of this compound.

2. Incubation:

-

Dispense the test solutions into sealed vessels (e.g., serum bottles with Teflon-faced septa).

-

Incubate the vessels in the dark at a constant, controlled temperature (e.g., 25°C). For temperature-dependent studies, incubate sets of samples at different temperatures.

3. Sampling:

-

At predetermined time intervals, withdraw aliquots from the incubation vessels.

4. Sample Analysis:

-

Immediately analyze the collected samples for the concentration of this compound.

-

Utilize analytical techniques such as HPLC with a UV detector or Liquid Chromatography-Mass Spectrometry (LC-MS) for quantification.

5. Data Analysis:

-

Plot the natural logarithm of the this compound concentration versus time.

-

The slope of the resulting line will be the negative of the first-order rate constant (k).

-

Calculate the half-life (DT50) using the formula: DT50 = ln(2) / k.

Visualizations

The following diagrams illustrate the key processes and workflows described in this guide.

Caption: Experimental workflow for determining the hydrolytic stability of this compound.

Caption: Simplified degradation pathway of this compound via hydrolysis.

References

The Rise of a Sulfonylurea Herbicide: A Technical Guide to the Discovery and Development of Halosulfuron-Methyl

An In-depth Whitepaper for Researchers and Scientists in Herbicide Development

Abstract

Halosulfuron-methyl, a potent sulfonylurea herbicide, has emerged as a critical tool in modern agriculture for the selective control of broadleaf weeds and sedges. Developed through a collaborative effort between Nissan Chemical Industries and Monsanto in 1987, and first registered in the United States in 1994, this herbicide has demonstrated significant efficacy in a variety of crops, including maize, sugarcane, and rice. Its mechanism of action, centered on the inhibition of the acetolactate synthase (ALS) enzyme, provides a targeted approach to weed management. This technical guide delves into the discovery, synthesis, mode of action, herbicidal efficacy, and toxicological profile of this compound, offering a comprehensive resource for researchers, scientists, and professionals in the field of drug and herbicide development. Detailed experimental protocols, quantitative data summaries, and visual representations of key pathways and workflows are provided to facilitate a deeper understanding of this important agricultural chemical.

Introduction

The quest for selective and effective herbicides is a cornerstone of modern agricultural research. The sulfonylurea class of herbicides represents a significant advancement in this field, characterized by their low application rates, high efficacy, and favorable toxicological profiles. This compound stands out within this class for its exceptional control of problematic sedges, such as purple and yellow nutsedge (Cyperus rotundus and Cyperus esculentus), which can significantly impact crop yields. This guide provides a detailed technical overview of the discovery and development of this compound, from its chemical synthesis to its biological activity and safety assessment.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its formulation and application.

| Property | Value | Reference |

| IUPAC Name | methyl 3-chloro-5-{[(4,6-dimethoxypyrimidin-2-yl)carbamoyl]sulfamoyl}-1-methyl-1H-pyrazole-4-carboxylate | [1] |

| CAS Number | 100784-20-1 | [1] |

| Chemical Formula | C₁₃H₁₅ClN₆O₇S | [2] |

| Molar Mass | 434.81 g/mol | [1] |

| Appearance | White powder | [2] |

| Melting Point | 175.5–177.2 °C | |

| Vapor Pressure | < 1 x 10⁻⁵ mPa (25 °C) | |

| Solubility in Water | 0.015 g/L (pH 5), 1.65 g/L (pH 7) at 20 °C | |

| Solubility in Organic Solvents | Methanol: 1.62 g/L (20 °C) | |

| Octanol-Water Partition Coefficient (logP) | -0.0186 |

Synthesis of this compound

The chemical synthesis of this compound is a multi-step process that involves the construction of the pyrazole and pyrimidine rings followed by their linkage via a sulfonylurea bridge.

Synthesis Pathway

The synthesis of this compound typically begins with the formation of a key intermediate, 3-chloro-1-methylpyrazole-5-sulfonamide-4-methyl formate. This intermediate is then coupled with 4,6-dimethoxy-2-pyrimidinamine to form the final product.

Experimental Protocol for Synthesis of 3-chloro-1-methylpyrazole-5-sulfonamide-4-methyl formate intermediate

This protocol is based on the methodologies described in the patent literature.

-

Condensation: To a solution of 3-chloro-1-methylpyrazole-5-hydroxy-4-methyl formate in a suitable solvent such as dimethyl sulfoxide (DMSO), add sodium hydroxide. Cool the mixture and slowly add dimethylaminothioformyl chloride. The molar ratio of the starting pyrazole to dimethylaminothioformyl chloride is typically 1:1 to 1:2. Stir the reaction mixture at a controlled temperature (e.g., below 0°C) for several hours.

-

Rearrangement: Heat the reaction mixture from the previous step to induce a transposition rearrangement. The temperature is typically raised to the reflux temperature of the solvent and maintained for 4-8 hours.

-

Chlorosulfonation: Cool the reaction mixture and add a chlorinating agent, such as chlorine gas, at a controlled temperature (e.g., 0-50°C).

-

Ammoniation: Add aqueous ammonia to the reaction mixture. The molar ratio of ammonia to the starting pyrazole derivative is typically between 2:1 and 5:1. The reaction is generally carried out at a temperature of 40-70°C for 1-4 hours.

-

Isolation and Purification: After the reaction is complete, the intermediate product, 3-chloro-1-methylpyrazole-5-sulfonamide-4-methyl formate, can be isolated by filtration, washed with water, and dried.

Mechanism of Action

This compound exerts its herbicidal activity by inhibiting the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS). This enzyme is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants.

The inhibition of ALS leads to a deficiency in these essential amino acids, which in turn halts protein synthesis, cell division, and ultimately, plant growth. Symptoms in susceptible plants, such as stunting, chlorosis, and necrosis, typically appear several weeks after application.

Herbicidal Efficacy

This compound is highly effective against a range of broadleaf weeds and sedges. Its efficacy is particularly notable against Cyperus species.

Efficacy Data

The following table summarizes the herbicidal efficacy of this compound against Cyperus rotundus from various field studies.

| Application Rate (g a.i./ha) | Weed | Crop | Control (%) | Reference |

| 67.5 | Cyperus rotundus | Sugarcane | 97.8 - 97.9 | |

| 75.0 | Cyperus rotundus | Sugarcane | 97.8 - 97.9 | |

| 150.0 | Cyperus rotundus | Sugarcane | 97.8 - 97.9 | |

| 52.5 | Cyperus rotundus | Maize | - | |

| 67.5 | Cyperus rotundus | Maize | 97.14 - 98.09 (after 30 days) |

Experimental Protocol for Field Efficacy Trials

A generalized protocol for conducting field trials to evaluate the efficacy of this compound is as follows:

-

Site Selection: Choose a field with a uniform and dense population of the target weed species.

-

Experimental Design: Employ a randomized complete block design with a minimum of three replications.

-

Plot Size: Establish individual plots of a suitable size, for example, 5m x 5m.

-

Herbicide Application: Apply this compound at various rates using a calibrated sprayer (e.g., knapsack sprayer with a flat fan nozzle) to ensure uniform coverage. Include an untreated control for comparison.

-

Application Timing: Apply the herbicide at the recommended growth stage of the target weed (e.g., 3-4 leaf stage for Cyperus rotundus).

-

Data Collection: Assess weed control efficacy at regular intervals after application (e.g., 15, 30, and 60 days). Efficacy can be determined by visual ratings, weed counts, and/or biomass measurements.

-

Crop Tolerance: Visually assess the crop for any signs of phytotoxicity at regular intervals.

-

Statistical Analysis: Analyze the collected data using appropriate statistical methods to determine the significance of the treatments.

Toxicology and Ecotoxicology

A comprehensive toxicological and ecotoxicological assessment is crucial for the registration and safe use of any herbicide. This compound generally exhibits low acute toxicity to mammals.

Toxicological Data

| Endpoint | Species | Value | Reference |

| Acute Oral LD₅₀ | Rat | > 5000 mg/kg | |

| Acute Dermal LD₅₀ | Rabbit | > 2000 mg/kg | |

| Acute Inhalation LC₅₀ | Rat | > 4.45 mg/L | |

| Skin Irritation | Rabbit | Not an irritant | |

| Eye Irritation | Rabbit | Slight irritant | |

| Skin Sensitization | Guinea Pig | Not a sensitizer | |

| Carcinogenicity | Rat, Mouse | Not likely to be carcinogenic to humans | |

| Genotoxicity | - | Negative in a battery of studies | |

| Reproductive Toxicity | Rat | No effects on reproductive parameters |

Ecotoxicological Data

| Endpoint | Species | Value | Reference |

| Acute Oral LD₅₀ | Bobwhite Quail | > 2250 mg/kg | |

| Dietary LC₅₀ (5-day) | Bobwhite Quail, Mallard Duck | > 5620 ppm | |

| LC₅₀ (96-hour) | Rainbow Trout | > 131 mg/L | |

| LC₅₀ (96-hour) | Bluegill Sunfish | > 118 mg/L | |

| EC₅₀ (48-hour) | Daphnia magna | > 107 mg/L | |

| EC₅₀ (5-day) | Green Algae (Selenastrum capricornutum) | 0.0053 mg/L | |

| EC₅₀ (5-day) | Blue-green Algae (Anabaena flos-aquae) | 0.158 mg/L | |

| LD₅₀ (dermal) | Honeybee | > 100 µ g/bee | |

| LC₅₀ | Earthworm | > 1000 mg/kg soil |

Experimental Protocols for Toxicological and Ecotoxicological Studies

Standardized protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD), are typically followed for these studies.

-

Acute Oral Toxicity (OECD Guideline 423): This test involves the administration of a single oral dose of the test substance to a small number of rats. The animals are observed for mortality and clinical signs of toxicity for a defined period. The LD₅₀ value is then estimated.

-

Daphnia sp. Acute Immobilisation Test (OECD Guideline 202): Young daphnids are exposed to a range of concentrations of the test substance for 48 hours. The concentration that causes immobilization in 50% of the daphnids (EC₅₀) is determined.

-

Algal Growth Inhibition Test (OECD Guideline 201): Cultures of a specific algal species are exposed to various concentrations of the test substance for 72 hours. The inhibition of algal growth is measured, and the EC₅₀ is calculated.

Analytical Methodology

Accurate and sensitive analytical methods are essential for monitoring this compound residues in various matrices.

Analytical Techniques

High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the primary techniques used for the determination of this compound.

Experimental Protocol for Residue Analysis in Soil and Water by LC-MS/MS

This protocol provides a general outline for the analysis of this compound residues.

-

Sample Preparation (QuEChERS Method):

-

Homogenize the soil or water sample.

-

Extract the sample with an appropriate solvent mixture (e.g., acetonitrile and water).

-

Add extraction salts to induce phase separation.

-

Centrifuge the sample and collect the supernatant.

-

Perform a dispersive solid-phase extraction (d-SPE) cleanup step to remove interfering matrix components.

-

-

LC-MS/MS Analysis:

-

Inject the cleaned-up extract into the LC-MS/MS system.

-

Separate this compound from other components using a suitable HPLC column.

-

Detect and quantify this compound using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

-

-

Method Validation: Validate the analytical method for parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Conclusion

The discovery and development of this compound represent a significant contribution to weed management technology. Its targeted mechanism of action, high efficacy against problematic sedges, and generally favorable toxicological profile have established it as a valuable tool for farmers worldwide. This technical guide has provided a comprehensive overview of the key scientific and technical aspects of this compound, from its synthesis to its environmental fate. The detailed experimental protocols and compiled quantitative data serve as a valuable resource for researchers and professionals in the ongoing effort to develop safer and more effective crop protection solutions. Further research into the structure-activity relationships of sulfonylurea herbicides and the development of resistance management strategies will continue to be important areas of investigation.

References

Halosulfuron-Methyl: An In-depth Technical Guide on its Effects on Non-Target Organisms

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Halosulfuron-methyl is a selective, post-emergence sulfonylurea herbicide effective against a range of broadleaf weeds and sedges. Its mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, crucial for the biosynthesis of branched-chain amino acids in plants. While effective in its agricultural and turf applications, a thorough understanding of its ecotoxicological profile is essential for assessing its environmental risk. This technical guide provides a comprehensive overview of the effects of this compound on various non-target organisms, presenting quantitative toxicity data, detailed experimental protocols based on international standards, and visualizations of key pathways and workflows. The data indicates that while this compound generally exhibits low acute toxicity to many animal species, it can be highly toxic to certain aquatic plants and algae. Sublethal effects and impacts on soil microbial communities have also been documented.

Mechanism of Action: Acetolactate Synthase (ALS) Inhibition

This compound's herbicidal activity stems from its inhibition of the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS). This enzyme is pivotal in the biosynthetic pathway of the branched-chain amino acids valine, leucine, and isoleucine in plants and microorganisms. By blocking this pathway, this compound halts protein synthesis and cell division, leading to the cessation of growth and eventual death of susceptible plants.

Effects on Aquatic Organisms

The impact of this compound on aquatic ecosystems is a key area of ecotoxicological assessment. Studies have generally shown low acute toxicity to fish and aquatic invertebrates, but high toxicity to aquatic plants and algae.

Aquatic Fauna: Fish and Invertebrates

Quantitative Data Summary

| Organism | Species | Endpoint | Value (mg/L) | Reference |

| Fish | Rainbow Trout (Oncorhynchus mykiss) | 96-hour LC50 | > 97.3 | [1] |

| Fish | Bluegill Sunfish (Lepomis macrochirus) | 96-hour LC50 | > 118 | |

| Aquatic Invertebrate | Daphnia magna | 48-hour EC50 | > 107 | [2] |

Experimental Protocols

Standardized international guidelines are followed for assessing the toxicity of chemical substances to aquatic organisms.

Fish, Acute Toxicity Test (as per OECD Guideline 203) [3] This test determines the concentration of a substance that is lethal to 50% of the test fish over a 96-hour period (96-h LC50).

-

Test Organism: Recommended species include Rainbow Trout (Oncorhynchus mykiss) and Zebra fish (Danio rerio).

-

Test Conditions: Fish are exposed to a range of concentrations of this compound in a static, semi-static, or flow-through system for 96 hours. Water temperature, pH, and dissolved oxygen are monitored.

-

Observations: Mortalities and any sublethal effects (e.g., loss of equilibrium, respiratory distress) are recorded at 24, 48, 72, and 96 hours.

-

Data Analysis: The LC50 value and its 95% confidence limits are calculated using statistical methods such as probit analysis.

Daphnia sp., Acute Immobilisation Test (as per OECD Guideline 202) [4][5] This test assesses the acute toxicity to Daphnia magna by determining the concentration that immobilizes 50% of the organisms within 48 hours (48-h EC50).

-

Test Organism: Daphnia magna neonates (<24 hours old).

-

Test Conditions: Daphnids are exposed to a series of this compound concentrations in a static system for 48 hours under controlled temperature and light conditions.

-

Observations: The number of immobilized daphnids (those unable to swim after gentle agitation) is recorded at 24 and 48 hours.

-

Data Analysis: The EC50 value and its confidence limits are calculated.

Aquatic Flora: Algae and Macrophytes

This compound exhibits high toxicity to aquatic plants, a direct consequence of its mode of action.

Quantitative Data Summary

| Organism | Species | Endpoint | Value (mg/L) | Reference |

| Green Algae | Selenastrum capricornutum | 72-hour EC50 (Growth Inhibition) | 0.0053 | |

| Blue-green Algae | Anabaena flos-aquae | 72-hour EC50 (Growth Inhibition) | 0.158 | |

| Aquatic Plant | Duckweed (Lemna sp.) | 7-day EC50 (Frond Inhibition) | ~0.00004 |

Experimental Protocols

Freshwater Alga and Cyanobacteria, Growth Inhibition Test (as per OECD Guideline 201) This test evaluates the effects of a substance on the growth of freshwater algae and cyanobacteria.

-

Test Organism: Exponentially growing cultures of species like Pseudokirchneriella subcapitata or Anabaena flos-aquae.

-

Test Conditions: Algal cultures are exposed to various concentrations of this compound in a nutrient-rich medium for 72 hours under continuous illumination and controlled temperature.

-

Observations: Algal growth is measured at 24, 48, and 72 hours by determining cell concentration or a surrogate parameter like chlorophyll fluorescence.

-

Data Analysis: The EC50 for growth rate inhibition is calculated.

Lemna sp. Growth Inhibition Test (as per OECD Guideline 221) This test assesses the toxicity of substances to the aquatic vascular plant Lemna.

-

Test Organism: Lemna gibba or Lemna minor colonies with a specific number of fronds.

-

Test Conditions: Lemna colonies are exposed to a range of this compound concentrations in a defined growth medium for 7 days under controlled light and temperature.

-

Observations: The number of fronds and any visible phytotoxicity are recorded throughout the test. Dry weight or frond area can also be measured at the end.

-

Data Analysis: The EC50 for the inhibition of frond number increase or biomass is calculated.

Effects on Terrestrial Organisms

The impact on terrestrial non-target organisms is evaluated through studies on invertebrates, soil microorganisms, and non-target plants.

Terrestrial Invertebrates: Earthworms and Bees

This compound generally shows low toxicity to key terrestrial invertebrates.

Quantitative Data Summary

| Organism | Species | Endpoint | Value | Reference |

| Earthworm | Eisenia fetida | 14-day LC50 | > 1000 mg/kg soil | |

| Honeybee | Apis mellifera | 48-hour Acute Contact LD50 | > 100 µ g/bee | |

| Honeybee | Apis mellifera | 48-hour Acute Oral LD50 | > 100 µ g/bee |

Experimental Protocols

Earthworm, Acute Toxicity Test (as per OECD Guideline 207) and Reproduction Test (as per OECD Guideline 222)

-

Acute Test: Adult earthworms (Eisenia fetida) are exposed to this compound mixed into artificial soil for 14 days. Mortality is the primary endpoint.

-

Reproduction Test: Adult earthworms are exposed to the test substance in soil for 8 weeks. Effects on adult mortality, body weight, and reproduction (number of cocoons and juveniles) are assessed.

Honeybee, Acute Contact and Oral Toxicity Test (as per OECD Guidelines 214 and 213)

-

Contact Toxicity: The test substance is applied directly to the thorax of adult worker honeybees.

-

Oral Toxicity: Bees are fed a sucrose solution containing the test substance.

-

Observations: Mortality and any behavioral abnormalities are recorded at 4, 24, and 48 hours (and up to 96 hours if necessary).

-

Data Analysis: The LD50 (the dose that is lethal to 50% of the bees) is calculated.

Soil Microorganisms

This compound can have transient effects on soil microbial communities and their functions.

Key Findings

-

Microbial Diversity: Studies using 16S rRNA gene sequencing have shown that this compound application does not significantly alter the overall alpha or beta diversity of the soil bacterial community.

-

Microbial Populations: While overall diversity may not be affected, the abundance of specific microbial populations can be altered. For instance, the phylum Cyanobacteria and the genus unclassified Chloroflexi group KD4-96 have been positively correlated with this compound concentrations, suggesting their involvement in its biodegradation.

-

Soil Enzyme Activities: The herbicide can have transitory harmful effects on soil enzymatic activities, with the impact being dependent on the application rate.

Experimental Protocols

Soil Microbial Biomass (as per ISO 14240-1 and 14240-2) These methods are used to estimate the size of the microbial population in the soil.

-

Substrate-Induced Respiration (SIR): Measures the respiratory response of the microbial community to the addition of a readily available substrate (e.g., glucose).

-

Fumigation-Extraction: Compares the amount of carbon extracted from a soil sample that has been fumigated (to lyse microbial cells) with an unfumigated sample.

Nitrogen Mineralization and Nitrification in Soils (as per ISO 14238) This protocol assesses the influence of chemicals on key nitrogen cycling processes.

-

Methodology: Soil is incubated with or without the test substance, and the concentrations of ammonium, nitrite, and nitrate are measured over time to determine the rates of ammonification and nitrification.

Non-Target Plants

As a herbicide, this compound has the potential to affect non-target terrestrial plants through spray drift or runoff.

Key Findings

-

Phytotoxicity can occur in sensitive non-target plant species.

-

The severity of the effect is dependent on the plant species, growth stage, and the concentration of the herbicide.

Experimental Protocols

Terrestrial Plant Test: Seedling Emergence and Seedling Growth Test (as per OECD Guideline 208) This test evaluates the effects of chemicals on the emergence and early growth of seedlings.

-

Methodology: Seeds of several plant species (both monocots and dicots) are planted in soil treated with this compound.

-

Endpoints: Seedling emergence, mortality, shoot height, and shoot dry/fresh weight are measured after a defined period (typically 14-21 days after 50% emergence in the control group).

Terrestrial Plant Test: Vegetative Vigour Test (as per OECD Guideline 227) This test assesses the effects of chemicals on the growth of young plants.

-

Methodology: Young plants (at the 2-4 leaf stage) are sprayed with this compound.

-

Endpoints: Effects on plant height, biomass (fresh or dry weight of shoots), and visual signs of phytotoxicity (e.g., chlorosis, necrosis, malformation) are evaluated over 21 days.

Conclusion

This technical guide summarizes the ecotoxicological effects of this compound on a range of non-target organisms. The quantitative data presented in the tables, along with the detailed experimental protocols, provide a robust framework for understanding the environmental risk profile of this herbicide. While this compound demonstrates low acute toxicity to many non-target animals, its high toxicity to aquatic plants and algae underscores the importance of responsible application practices to minimize off-target effects. The transient impacts on soil microbial communities also warrant consideration in long-term environmental risk assessments. The provided diagrams of key pathways and experimental workflows serve as visual aids to facilitate a deeper understanding of the scientific principles and methodologies involved in the ecotoxicological evaluation of this compound.

References

Molecular Basis of Halosulfuron-Methyl Selectivity in Crops: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Halosulfuron-methyl is a selective, post-emergence sulfonylurea herbicide renowned for its efficacy against broadleaf weeds and sedges in various crops, including corn, wheat, and sugarcane.[1][2] Its mode of action involves the inhibition of the acetolactate synthase (ALS) enzyme, a critical component in the biosynthesis of branched-chain amino acids.[1][3] The selectivity of this compound is primarily attributed to the rapid metabolic detoxification by tolerant crop species, a process significantly slower or absent in susceptible weed species. This guide provides a comprehensive overview of the molecular mechanisms underpinning this selectivity, detailed experimental protocols for its investigation, and quantitative data on its metabolic fate in different plant species.

Mechanism of Action: Inhibition of Acetolactate Synthase

This compound, like other sulfonylurea herbicides, targets and inhibits the acetolactate synthase (ALS) enzyme (EC 2.2.1.6), also known as acetohydroxyacid synthase (AHAS).[3] ALS is a pivotal enzyme in the biosynthetic pathway of the essential branched-chain amino acids: valine, leucine, and isoleucine. This enzyme is present in plants and microorganisms but absent in animals, contributing to the low mammalian toxicity of sulfonylurea herbicides.

The inhibition of ALS by this compound leads to a cessation of protein synthesis and cell division, particularly in the meristematic regions (growing points) of the plant. This results in a gradual onset of symptoms, including stunting, chlorosis, and necrosis of new growth, ultimately leading to the death of susceptible plants within a few weeks.

The Core of Selectivity: Differential Metabolism

The primary determinant of this compound's selectivity between tolerant crops and susceptible weeds is the rate of its metabolic deactivation. Tolerant crops such as corn and wheat rapidly metabolize the herbicide into non-phytotoxic compounds, while sensitive species like soybean and various weeds lack this rapid detoxification capability.

Metabolic Pathways in Tolerant Crops

Corn (Zea mays): The principal metabolic pathway for this compound in corn involves a two-step process:

-

Hydroxylation: Cytochrome P450 monooxygenases catalyze the hydroxylation of the pyrimidine ring of the this compound molecule.

-

Glucose Conjugation: The hydroxylated metabolite is then rapidly conjugated with glucose by UDP-glucosyltransferases, forming a non-phytotoxic glucose conjugate.

Wheat (Triticum aestivum): In wheat, the primary detoxification route is O-demethylation of the methoxy group on the pyrimidine ring.

Lack of Metabolism in Susceptible Species

In contrast to tolerant crops, susceptible plants such as soybean and weeds like velvetleaf exhibit minimal to no metabolism of this compound. The herbicide remains in its active form, leading to the sustained inhibition of ALS and subsequent plant death.

Quantitative Data on this compound Metabolism

The differential metabolism of this compound is evident in the varying rates of its degradation and the formation of metabolites in tolerant versus susceptible species.

| Plant Species | Tolerance | Half-life (in planta) | Primary Metabolic Pathway | Reference(s) |

| Corn (Zea mays) | Tolerant | 0.9 - 9.5 days (in wheat) | Pyrimidine ring hydroxylation followed by glucose conjugation | |

| Wheat (Triticum aestivum) | Tolerant | 0.9 - 9.5 days | O-demethylation of the pyrimidine ring | |

| Soybean (Glycine max) | Susceptible | Not significantly metabolized | - | |

| Cucumber | Tolerant | Rapid metabolism | Not specified | |

| Summer Squash | Susceptible | >80% remains as parent compound after 96 hours | - | |

| Velvetleaf | Susceptible | >80% remains as parent compound after 96 hours | - | |

| Pitted Morningglory | Tolerant | Some metabolism | - |

Note: Specific I50 or Ki values for this compound's inhibition of ALS in different plant species were not available in the reviewed literature. However, sulfonylurea herbicides, in general, are known to have I50 values in the low nanomolar range for sensitive plant ALS.

Experimental Protocols

Whole-Plant Bioassay for Herbicide Selectivity

Objective: To determine the differential response of various plant species to this compound at the whole-plant level.

Methodology:

-

Plant Growth: Grow tolerant crop species (e.g., corn, wheat) and susceptible weed species (e.g., velvetleaf, nutsedge) in pots under controlled greenhouse conditions until they reach the appropriate growth stage for herbicide application (e.g., 2-4 leaf stage).

-

Herbicide Application: Prepare a series of this compound solutions at different concentrations. Apply the herbicide solutions to the plants using a calibrated sprayer to ensure uniform coverage. Include an untreated control group for each plant species.

-

Evaluation: At set time points after treatment (e.g., 7, 14, and 21 days), visually assess the plants for injury symptoms such as stunting, chlorosis, and necrosis.

-

Data Collection: Quantify the herbicide effect by measuring parameters such as plant height, fresh weight, and dry weight.

-

Data Analysis: Calculate the herbicide dose required to cause a 50% reduction in growth (GR50) for each species to quantitatively compare their susceptibility.

In Vitro Acetolactate Synthase (ALS) Enzyme Assay

Objective: To measure the inhibitory effect of this compound on ALS activity extracted from different plant species.

Methodology:

-

Enzyme Extraction: Harvest young, actively growing leaf tissue from the desired plant species. Grind the tissue in a chilled mortar and pestle with an extraction buffer to isolate the ALS enzyme. Centrifuge the homogenate to remove cell debris and collect the supernatant containing the crude enzyme extract.

-

Assay Reaction: Set up a reaction mixture containing the enzyme extract, the substrate (pyruvate), and cofactors (thiamine pyrophosphate, MgCl2, FAD).

-

Inhibition Assay: To test for inhibition, add varying concentrations of this compound to the reaction mixtures. Include a control with no herbicide.

-

Incubation and Product Measurement: Incubate the reaction mixtures at a constant temperature. The product of the ALS reaction, acetolactate, is unstable and can be converted to acetoin by acidification and heating. The amount of acetoin produced is then quantified colorimetrically.

-

Data Analysis: Plot the enzyme activity against the inhibitor concentration to determine the concentration of this compound required to inhibit 50% of the enzyme activity (I50).

Radiolabeled Herbicide Metabolism Study

Objective: To trace the uptake, translocation, and metabolism of this compound in plants.

Methodology:

-

Plant Treatment: Treat plants with a solution containing radiolabeled this compound (e.g., ¹⁴C-labeled). The application can be to a single leaf or to the entire plant.

-

Harvest and Sectioning: At various time points after treatment, harvest the plants and section them into different parts (e.g., treated leaf, other leaves, stem, roots).

-

Extraction: Homogenize the plant tissues in a suitable solvent (e.g., acetonitrile-water mixture) to extract the herbicide and its metabolites.

-

Analysis by HPLC: Separate the parent herbicide from its metabolites using High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector.

-

Quantification and Identification: Quantify the amount of radioactivity in each peak corresponding to the parent compound and its metabolites. The identity of the metabolites can be confirmed by co-chromatography with known standards or by mass spectrometry (LC-MS).

Visualizing the Molecular Mechanisms

Signaling Pathways and Experimental Workflows

Conclusion

The selectivity of this compound is a well-defined process at the molecular level, primarily governed by the differential metabolic capacity between crop and weed species. Tolerant crops, such as corn and wheat, possess efficient enzymatic machinery to rapidly detoxify the herbicide, while susceptible species lack this capability. This knowledge is crucial for the development of new herbicides with improved selectivity and for the effective management of herbicide resistance in agricultural systems. Further research to identify the specific cytochrome P450 and UDP-glucosyltransferase isozymes involved in this compound metabolism could open new avenues for crop improvement through genetic engineering.

References

Halosulfuron-methyl chemical formula and molecular weight

An In-depth Technical Guide to Halosulfuron-methyl

Introduction

This compound is a selective, systemic post-emergence herbicide belonging to the sulfonylurea chemical family.[1] It is widely utilized in agriculture and turf management for the control of persistent weeds, particularly nutsedge (Cyperus species) and certain broadleaf weeds.[2][3] This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, relevant experimental protocols, and key application data, tailored for researchers, scientists, and professionals in drug and herbicide development.

Chemical and Physical Properties

This compound is characterized by the following chemical and physical properties, which are crucial for its formulation and application.

| Property | Value | References |

| Chemical Formula | C₁₃H₁₅ClN₆O₇S | [4][5] |

| Molecular Weight | 434.81 g/mol | |

| CAS Number | 100784-20-1 | |

| IUPAC Name | methyl 3-chloro-5-{[(4,6-dimethoxypyrimidin-2-yl)amino]carbonylsulfamoyl}-1-methyl-1H-pyrazole-4-carboxylate | |

| Appearance | White powder | |

| Melting Point | 175.5–177.2 °C | |

| Solubility in Water | 0.015 g/L (pH 5), 1.65 g/L (pH 7) at 20 °C | |

| Solubility in Methanol | 1.62 g/L at 20 °C | |

| Vapour Pressure | <0.01 mPa at 25 °C | |

| Partition Coefficient (logP) | -0.0186 |

Mechanism of Action

The herbicidal activity of this compound is derived from its ability to inhibit the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is pivotal in the biosynthesis of branched-chain amino acids—valine, leucine, and isoleucine—which are essential for protein synthesis and, consequently, cell division and plant growth.

Upon application, this compound is absorbed through the leaves, shoots, and roots of the target weed and is translocated systemically through both the xylem and phloem to the meristematic tissues. The inhibition of ALS leads to a rapid cessation of cell division and growth. Visible symptoms in susceptible plants, such as stunting, chlorosis, and necrosis of the growing points, typically develop over several weeks. The selectivity of this compound is attributed to the rapid metabolic detoxification of the compound in tolerant plant species.

Experimental Protocols

Analytical Method for this compound Residue in Environmental Samples

This protocol outlines a general method for the determination of this compound and its metabolites in water, adaptable from procedures described by the US EPA. The primary analytical technique is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

a. Sample Preparation and Extraction:

-

For water samples, fortify a 10 mL aliquot in a 50-mL centrifuge tube.

-

For soil samples, weigh 75 g of prepared soil into a 250 mL centrifuge bottle and extract with a 75% acetonitrile/25% water solution.

-

For other matrices like bell peppers, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method can be employed.

-

Concentrate the extract to remove the organic solvent (e.g., acetonitrile) using an evaporator at a temperature below 40°C.

-

The residue is then reconstituted in a suitable solvent mixture (e.g., 1:1 acetonitrile:water) for analysis.